![molecular formula C14H13N5O2 B4420820 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4420820.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

説明

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine compounds typically involves the condensation of appropriate primary amines with hydroxymethyl pyrazole derivatives to yield N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives among others. These compounds are further characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography to determine their structure (Titi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives reveals intricate details about their conformation and interactions. For instance, X-ray crystallography has been instrumental in elucidating the structural configuration of these compounds, showing how the aminomethyl chain forms a distinct plane relative to the aromatic ring, which is crucial for their biological activity (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds undergo various chemical reactions, including cyclocondensation under microwave irradiation, which has been used to synthesize pyrimidine-linked pyrazol-3-yl amines with significant insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020). These reactions often yield compounds with diverse functional groups, contributing to their chemical versatility.

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure and synthesis methods. For example, the solubility of these compounds in various solvents can significantly affect their pharmacological application, influencing their absorption and bioavailability.

Chemical Properties Analysis

The chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including reactivity, stability, and interactions with biological molecules, are pivotal in determining their therapeutic efficacy. Studies involving UV-visible and fluorescence spectroscopy have revealed these compounds' strong interaction with ct-DNA and bovine serum albumin, suggesting potential avenues for drug development (Singla et al., 2017).

将来の方向性

作用機序

Target of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic effects in treating Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help increase the concentration of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s patients .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can help improve communication between nerve cells in the brain, which is often impaired in Alzheimer’s disease .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the degradation of acetylcholine, a key neurotransmitter in this pathway . This leads to enhanced cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .

Pharmacokinetics

These properties can impact the bioavailability of the compound and its ability to reach its target in the brain .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function in Alzheimer’s patients, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis and stability of the compound . Additionally, the compound’s antibacterial activity has been shown to vary against different bacterial strains, suggesting that the biological environment can also impact its efficacy .

生化学分析

Biochemical Properties

In biochemical reactions, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with enzymes such as cholinesterases and lipoxygenase . The nature of these interactions involves the compound inhibiting the activity of these enzymes, which can have significant effects on biochemical processes .

Cellular Effects

It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKZSIQRKIXZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

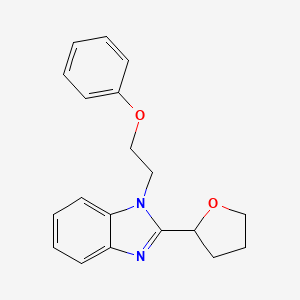

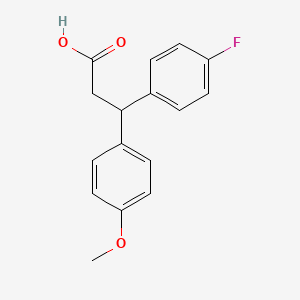

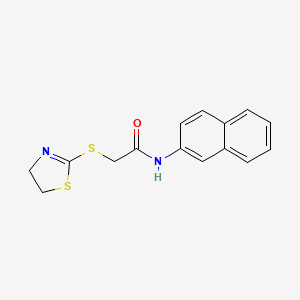

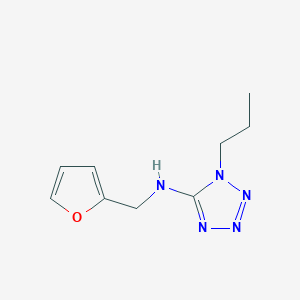

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4420751.png)

![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorobenzyl)methanesulfonamide](/img/structure/B4420783.png)

![1,3-dimethyl-5-[(2H-tetrazol-5-ylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420790.png)

![3,5-dimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4420796.png)

![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4420812.png)

![1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4420825.png)

![5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4420832.png)

![6-(4-propoxyphenyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420839.png)